Chemical structure analysis of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone
Chemical structure analysis of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone
An In-Depth Technical Guide to the Chemical Structure Analysis of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone
Abstract
This guide provides a comprehensive, multi-technique framework for the complete chemical structure elucidation and verification of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone. Recognizing the critical need for unambiguous molecular characterization in pharmaceutical and materials science research, this document moves beyond rote protocols to detail an integrated analytical strategy. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy, culminating in the definitive solid-state analysis by X-ray Crystallography. The methodologies presented herein are designed to be self-validating, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment.
Introduction: The Analytical Imperative
3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone is a halogenated aromatic ketone, a class of compounds frequently investigated for potential applications in medicinal chemistry and materials science due to the unique electronic and metabolic properties imparted by halogen substituents.[1] The precise arrangement of these substituents is paramount, as even minor structural variations, such as regioisomerism, can drastically alter a compound's biological activity and physical properties. Therefore, a rigorous and unequivocal structural analysis is not merely a procedural step but the foundational basis for any subsequent research and development.
This guide outlines a logical and efficient workflow for confirming the identity, connectivity, and three-dimensional structure of the title compound, providing the causality behind experimental choices to empower researchers to adapt and troubleshoot their own analytical challenges.
Foundational Characterization: Properties and Synthesis Context
A preliminary understanding of the molecule's expected properties and synthetic origin is crucial for designing an effective analytical strategy. It informs instrument parameter selection and helps anticipate potential impurities.
2.1 Predicted Physicochemical Properties The following properties for 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone (CAS No. 898750-61-3) have been predicted, providing a baseline for experimental observation.[2]
| Property | Predicted Value | Unit | Source |
| Molecular Formula | C₁₅H₁₁ClF₂O | - | [2] |
| Molecular Weight | 280.70 | g/mol | Calculated |
| Boiling Point | 364 | °C | [2] |
| Melting Point | 90.3 | °C | [2] |
| Density | 1.29 | g/cm³ | [2] |
| LogP (Octanol-Water) | 4.28 | - | [2] |
2.2 Synthesis and Impurity Profile Considerations Propiophenone derivatives are commonly synthesized via Friedel-Crafts acylation.[3] For the title compound, this would likely involve the reaction of 3-(3-chloro-5-fluorophenyl)propionyl chloride with fluorobenzene in the presence of a Lewis acid catalyst like AlCl₃.
This synthetic route highlights the critical need to analyze for regioisomeric impurities.[4] For instance, acylation of fluorobenzene can potentially occur at the ortho or para positions relative to the fluorine atom. While the para product is typically favored, the presence of the ortho isomer must be analytically ruled out. An effective analytical method must therefore not only confirm the desired structure but also possess the resolution to detect and quantify such closely related impurities.
Spectroscopic Elucidation: A Multi-Faceted Approach
No single technique provides a complete structural picture. The core of our analysis relies on the integration of NMR, MS, and IR spectroscopy to build a cohesive and validated structural model.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, a suite of 1D experiments (¹H, ¹³C, ¹⁹F) is required.
Expertise & Causality: We employ ¹⁹F NMR because it directly probes the fluorine environments, providing two key signals that must be consistent with the proposed structure. ¹³C NMR with DEPT-135 is used to unambiguously identify the methylene (-CH₂-) carbons versus the aromatic methine (-CH) carbons.
Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30) with a 30° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire data using a standard proton-decoupled pulse program. An external reference like CFCl₃ can be used.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.05 | dd (t-like) | 2H | H-2', H-6' | Ortho to C=O and F, deshielded. Coupled to H-3', H-5' and ¹⁹F. |
| ~ 7.20 | dd (t-like) | 2H | H-3', H-5' | Meta to C=O, ortho to F. Coupled to H-2', H-6' and ¹⁹F. |
| ~ 7.10 - 7.00 | m | 3H | H-2, H-4, H-6 | Complex splitting due to H-H and F-H couplings on the dichlorofluorophenyl ring. |
| ~ 3.30 | t | 2H | -CO-CH₂ - | Alpha to the carbonyl group, deshielded.[5] Split by adjacent CH₂. |
| ~ 3.15 | t | 2H | -CH₂-Ar | Alpha to the aromatic ring. Split by adjacent CH₂. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 195.5 | C=O | Characteristic ketone carbonyl carbon chemical shift.[5] |
| ~ 165.0 (d) | C-4' | Aromatic carbon attached to fluorine, shows large C-F coupling. |
| ~ 115 - 145 | Aromatic C | Region for the 10 remaining aromatic carbons, with specific shifts and C-F couplings. |
| ~ 38.5 | -CO-C H₂- | Aliphatic carbon alpha to a carbonyl. |
| ~ 30.0 | -C H₂-Ar | Aliphatic carbon alpha to an aromatic ring. |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
MS provides the molecular weight and, with high resolution, the elemental composition.
Expertise & Causality: Standard Electron Ionization (EI) can cause extensive fragmentation in fluorinated compounds, often leading to a weak or absent molecular ion peak.[6] To ensure reliable molecular weight determination, a soft ionization technique is mandated. We select Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) to provide an accurate mass measurement, which is critical for confirming the elemental formula.[7][8]
Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or acetonitrile. Dilute to ~1 µg/mL in the mobile phase.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution from 50:50 acetonitrile:water to 95:5 acetonitrile:water (both with 0.1% formic acid).
-
MS System: ESI source coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Acquisition Mode: Positive ion mode. Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Extract the accurate mass of the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition and compare it to the theoretical value.
Predicted Mass Spectrometry Data
| Ion | Theoretical m/z | Analysis |
|---|---|---|
| [M+H]⁺ | 281.0491 | The accurate mass of the protonated molecule. The isotopic pattern must match that for a compound containing one chlorine atom (M+2 peak is ~1/3 the intensity of M). |
| [C₈H₆FO]⁺ | 137.0403 | Fragment from α-cleavage, representing the 4-fluorobenzoyl cation. |
| [C₇H₅ClF]⁺ | 143.0064 | Fragment from cleavage, representing the 3-chloro-5-fluorobenzyl cation. |
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans.
-
Analysis: Identify characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 1690 | Strong | C=O stretch of an aryl ketone.[9] |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch. |
| ~ 2950-2850 | Medium-Weak | Aliphatic C-H stretch. |
| ~ 1600, 1585 | Medium | Aromatic C=C ring stretches. |
| ~ 1230 | Strong | Aryl C-F stretch. |
| ~ 850 | Strong | C-Cl stretch. |
Definitive Structure Confirmation by X-ray Crystallography
While the combination of spectroscopic methods provides a highly confident structural assignment, X-ray crystallography offers the ultimate, unambiguous proof of atomic connectivity and stereochemistry in the solid state.[10] It is the gold standard for molecular structure determination.[11]
Expertise & Causality: The entire process hinges on obtaining a single, high-quality crystal. This is often the rate-limiting step.[11] The choice of solvent for crystallization is critical; a solvent in which the compound is sparingly soluble is ideal for the slow growth required for a well-ordered lattice.
Caption: Step-by-step workflow for X-ray crystallography.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Step 1: Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/pentane) to near saturation.
-
Use the slow evaporation technique: Loosely cover the vial and allow the solvent to evaporate over several days at a constant temperature.[3]
-
Harvest a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm.
-
-
Step 2: Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector (e.g., CCD or pixel detector) as the crystal is rotated.[10]
-
-
Step 3: Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.[12]
-
Solve the "phase problem" using direct methods to generate an initial electron density map.[13]
-
Build an atomic model into the electron density map.
-
Refine the model computationally, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[12] The final refined structure provides precise bond lengths, bond angles, and torsional angles.
-
Conclusion: A Synthesis of Evidence
The structural elucidation of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone is achieved not by a single measurement but by the logical synthesis of corroborating evidence from orthogonal analytical techniques.
-
NMR spectroscopy establishes the precise proton and carbon connectivity.
-
High-resolution mass spectrometry confirms the elemental formula with high confidence.
-
IR spectroscopy provides a rapid check for the expected functional groups.
-
X-ray crystallography delivers the final, unambiguous three-dimensional structure.
This integrated, self-validating approach ensures the highest level of scientific rigor, providing a trustworthy foundation for all subsequent research and development activities involving this molecule.
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